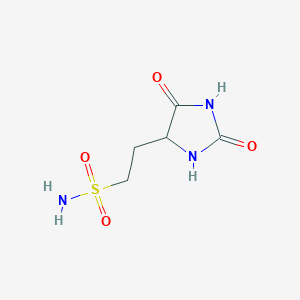

2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide

Description

2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonamide (CAS 5446-33-3) is a sulfonamide derivative featuring a hydantoin (imidazolidinone) core. This compound is characterized by a five-membered imidazolidinone ring with two ketone groups at positions 2 and 5, linked to an ethanesulfonamide moiety. Its molecular formula is C₅H₈N₃O₄S, with a molecular weight of 206.07 g/mol (calculated).

Properties

IUPAC Name |

2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O4S/c6-13(11,12)2-1-3-4(9)8-5(10)7-3/h3H,1-2H2,(H2,6,11,12)(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVMIFJNZNPIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)N)C1C(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280509 | |

| Record name | 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5446-33-3, 34040-44-3 | |

| Record name | DL-5-Hydantoinethanesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide typically involves the reaction of ethane-1-sulfonyl chloride with imidazolidin-2,5-dione under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The imidazolidinone ring can also participate in hydrophobic interactions, further stabilizing the complex .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Reactivity and Stability

- Sulfonamide (Target Compound) : Exhibits high stability due to the strong S-N bond, making it suitable for prolonged storage and pharmaceutical formulations. Its low reactivity under physiological conditions is advantageous for drug design .

- Sulfonyl Chloride : Highly reactive; undergoes nucleophilic substitution with amines to form sulfonamides or hydrolysis to sulfonic acids. Requires anhydrous conditions for handling .

- Sulfonyl Fluoride : Less reactive than chloride but participates in sulfur-fluorine exchange (SuFEx) click chemistry, enabling bioconjugation and material science applications .

- Sulfonanilide : The phenyl group increases lipophilicity, enhancing blood-brain barrier penetration. However, it may reduce aqueous solubility .

Physicochemical Properties

- Solubility : Sulfonamides are moderately polar but less water-soluble than sulfonic acids. The sulfonanilide derivative’s solubility is further reduced by the phenyl group.

- Thermal Stability : Sulfonyl chlorides and fluorides are thermally unstable compared to sulfonamides, requiring low-temperature storage .

Biological Activity

2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide, also known by its CAS number 34040-44-3, is a sulfonamide compound that has garnered attention for its diverse biological activities. This compound features a unique imidazolidinone ring structure that enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula: CHNOS

- Molecular Weight: 207.21 g/mol

- Structure: The compound contains a sulfonamide group and an imidazolidinone moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of ethane-1-sulfonyl chloride with imidazolidin-2,5-dione under controlled conditions. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction. The product is purified through recrystallization or chromatography to achieve high purity.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. Sulfonamides act by inhibiting bacterial growth through the blockade of folate biosynthesis, which is crucial for nucleic acid synthesis in bacteria. A study highlighted that various synthesized sulfonamide derivatives demonstrated promising antimicrobial effects against multiple bacterial strains .

Anti-inflammatory Effects

In addition to antimicrobial properties, compounds similar to this compound have shown anti-inflammatory activity. For instance, derivatives containing the oxadiazole ring have been reported to possess anti-inflammatory effects with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Enzyme Inhibition

The mechanism of action for this compound includes interaction with specific enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues at the active sites of enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparative Analysis

| Property | This compound | Sulfanilamide | Sulfamethoxazole |

|---|---|---|---|

| Molecular Weight | 207.21 g/mol | 172.21 g/mol | 253.27 g/mol |

| Mechanism | Inhibits folate synthesis | Inhibits folate synthesis | Inhibits folate synthesis |

| Antimicrobial Spectrum | Broad spectrum against various bacteria | Primarily Gram-positive | Broad spectrum |

| Anti-inflammatory Activity | Yes | Limited | Yes |

Study on Antimicrobial Activity

A recent study synthesized a series of sulfonamide derivatives and evaluated their antimicrobial efficacy in vitro. Among these compounds, those containing the imidazolidinone structure exhibited enhanced antimicrobial properties compared to traditional sulfanilamide derivatives .

Anti-inflammatory Research

Another study focused on evaluating the anti-inflammatory effects of various sulfonamide derivatives. The results indicated that compounds similar to this compound displayed significant anti-inflammatory activity with lower IC50 values than established anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.